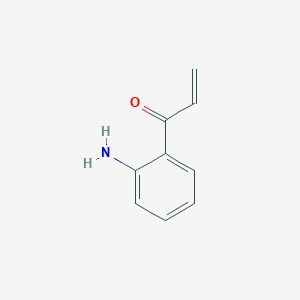
1-(2-Aminophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminophenyl)prop-2-en-1-one, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
- Antioxidant Properties : Research has demonstrated that chalcone derivatives exhibit antioxidant activity. For instance, studies using the DPPH scavenging method have shown that 1-(2-Aminophenyl)prop-2-en-1-one possesses weak antioxidant properties, making it a candidate for further exploration in formulations aimed at reducing oxidative stress .
- Anticancer Activity : Several studies have investigated the anticancer potential of chalcone derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation. While some derivatives have shown promising results against various cancer cell lines, the specific efficacy of this compound requires further investigation .
- Tyrosinase Inhibition : Tyrosinase is an enzyme involved in melanin production, and its inhibition is of interest in cosmetic and therapeutic applications for skin pigmentation disorders. Some studies have reported that certain chalcones exhibit tyrosinase inhibitory activity; however, this compound was found to be inactive in this regard .
Material Science Applications
- Nonlinear Optical Properties : Chalcone derivatives are known for their nonlinear optical (NLO) properties, which make them suitable candidates for applications in optical limiting and photonic devices. The ability of this compound to attenuate high-intensity light while allowing low-intensity light to pass makes it valuable in protecting sensitive optical equipment .
- Fluorescent Materials : The fluorescence properties of chalcones have led to their use in developing fluorescent materials for sensors and imaging applications. Studies have indicated that modifications to the chalcone structure can enhance fluorescence, presenting opportunities for innovative applications in bioimaging and diagnostics .
Table 1: Summary of Biological Activities
Experimental Studies
In a study focusing on the synthesis and characterization of this compound, researchers utilized various spectroscopic techniques (NMR, IR) to confirm the structure and purity of the compound. The crystal structure was analyzed using X-ray diffraction methods, revealing insights into intermolecular interactions that contribute to its unique properties .
Eigenschaften
CAS-Nummer |
177026-95-8 |
|---|---|
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
1-(2-aminophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H9NO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6H,1,10H2 |
InChI-Schlüssel |
XJHWVTRAMHRDFY-UHFFFAOYSA-N |
SMILES |
C=CC(=O)C1=CC=CC=C1N |
Kanonische SMILES |
C=CC(=O)C1=CC=CC=C1N |
Synonyme |
2-Propen-1-one,1-(2-aminophenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















